molecular formula C17H19N3O3 B5704588 2-(3,4-dimethylbenzoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide

2-(3,4-dimethylbenzoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide

Cat. No. B5704588
M. Wt: 313.35 g/mol
InChI Key: AJOMUPOZPGDXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylbenzoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide, also known as DMBCO-MeOPh-Hydrazone, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a hydrazone derivative that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been investigated in detail. In

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylbenzoyl)-N-(4-methoxyphenyl)hydrazinecarboxamideHydrazone is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes or proteins involved in cell growth and proliferation. 2-(3,4-dimethylbenzoyl)-N-(4-methoxyphenyl)hydrazinecarboxamideHydrazone has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the acetylation status of histone proteins. HDAC inhibitors have been investigated as potential anticancer agents due to their ability to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(3,4-dimethylbenzoyl)-N-(4-methoxyphenyl)hydrazinecarboxamideHydrazone has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the growth of Candida albicans and Staphylococcus aureus. 2-(3,4-dimethylbenzoyl)-N-(4-methoxyphenyl)hydrazinecarboxamideHydrazone has also been investigated for its potential anti-inflammatory effects, and has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

2-(3,4-dimethylbenzoyl)-N-(4-methoxyphenyl)hydrazinecarboxamideHydrazone has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications. However, there are also limitations to its use in lab experiments. 2-(3,4-dimethylbenzoyl)-N-(4-methoxyphenyl)hydrazinecarboxamideHydrazone is a relatively new compound, and its mechanism of action and physiological effects are not fully understood. Further research is needed to fully elucidate the potential therapeutic applications of 2-(3,4-dimethylbenzoyl)-N-(4-methoxyphenyl)hydrazinecarboxamideHydrazone.

Future Directions

There are several future directions for research on 2-(3,4-dimethylbenzoyl)-N-(4-methoxyphenyl)hydrazinecarboxamideHydrazone. One area of research is the investigation of its potential use as an anticancer agent. Further studies are needed to determine the efficacy of 2-(3,4-dimethylbenzoyl)-N-(4-methoxyphenyl)hydrazinecarboxamideHydrazone in vivo, and to investigate its potential use in combination with other anticancer agents. Another area of research is the investigation of its potential use as an anti-inflammatory agent. 2-(3,4-dimethylbenzoyl)-N-(4-methoxyphenyl)hydrazinecarboxamideHydrazone has been shown to inhibit the production of pro-inflammatory cytokines, and further studies are needed to determine its potential use in the treatment of inflammatory diseases. Finally, further studies are needed to fully elucidate the mechanism of action and physiological effects of 2-(3,4-dimethylbenzoyl)-N-(4-methoxyphenyl)hydrazinecarboxamideHydrazone, and to investigate its potential use in other scientific research fields.

Synthesis Methods

2-(3,4-dimethylbenzoyl)-N-(4-methoxyphenyl)hydrazinecarboxamideHydrazone can be synthesized by reacting 3,4-dimethylbenzoylhydrazine and 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified using column chromatography or recrystallization. Other methods for synthesizing 2-(3,4-dimethylbenzoyl)-N-(4-methoxyphenyl)hydrazinecarboxamideHydrazone have also been reported in the literature, including microwave-assisted synthesis and solid-phase synthesis.

Scientific Research Applications

2-(3,4-dimethylbenzoyl)-N-(4-methoxyphenyl)hydrazinecarboxamideHydrazone has been investigated for its potential therapeutic applications in a variety of scientific research fields. It has been shown to have anticancer, antifungal, and antibacterial properties, and has also been investigated for its potential use as an anti-inflammatory agent. 2-(3,4-dimethylbenzoyl)-N-(4-methoxyphenyl)hydrazinecarboxamideHydrazone has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.

properties

IUPAC Name

1-[(3,4-dimethylbenzoyl)amino]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-11-4-5-13(10-12(11)2)16(21)19-20-17(22)18-14-6-8-15(23-3)9-7-14/h4-10H,1-3H3,(H,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOMUPOZPGDXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NNC(=O)NC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,4-dimethylphenyl)carbonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide

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